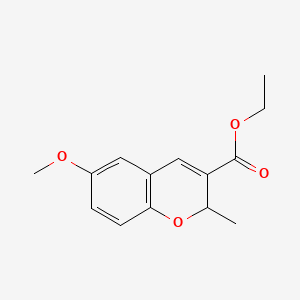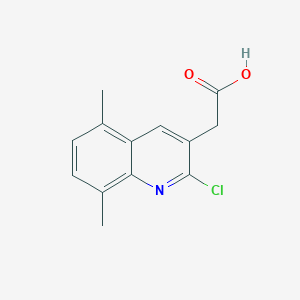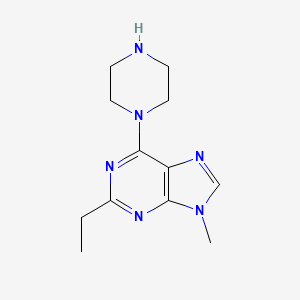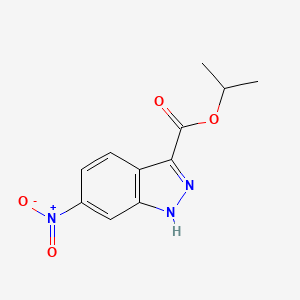
Ethyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate typically involves the reaction of 6-methoxy-2-methyl-2H-chromene-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include 6-methoxy-2-methyl-2H-chromene-3-carboxylic acid, 6-methoxy-2-methyl-2H-chromene-3-methanol, and various substituted chromenes .
Scientific Research Applications
Ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxy-2H-chromene-3-carboxylate
- Methyl 6-methoxy-2H-chromene-3-carboxylate
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate
Uniqueness
Ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups make it a versatile intermediate in organic synthesis, while its chromene core contributes to its biological activity .
Properties
CAS No. |
57543-65-4 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-4-17-14(15)12-8-10-7-11(16-3)5-6-13(10)18-9(12)2/h5-9H,4H2,1-3H3 |
InChI Key |
OCUVRKHZRBZRSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)





![5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866040.png)




